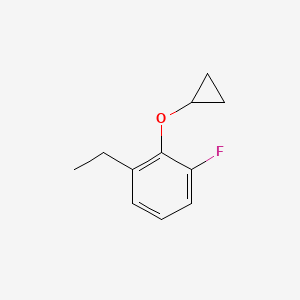

2-Cyclopropoxy-1-ethyl-3-fluorobenzene

Description

Significance of Fluorinated Aromatic Systems in Chemical Design

The strategic incorporation of fluorine into aromatic systems is a widely recognized strategy in modern medicinal and materials chemistry. tandfonline.comnih.gov The substitution of a hydrogen atom with fluorine, which is comparable in size but vastly different in its electronic properties, can profoundly influence a molecule's behavior. researchgate.netnih.gov Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing a drug's half-life. tandfonline.comnih.gov Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and modulate binding interactions with biological targets. tandfonline.comnih.gov This modification can lead to improved potency and selectivity. nih.gov In materials science, fluorinated compounds exhibit unique properties such as low surface energy and high thermal stability, making them valuable in the design of specialized polymers and liquid crystals. rsc.orgresearchgate.net The presence of a fluorine atom on the benzene (B151609) ring of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene thus marks it as a molecule with potentially enhanced physicochemical and biological properties.

Importance of Cyclopropane (B1198618) and Ether Functionalities in Molecular Architecture

The molecular architecture of this compound is further distinguished by its cyclopropoxy group, which combines the features of a cyclopropane ring and an ether linkage.

The cyclopropane ring is a three-membered carbocycle that imparts significant conformational rigidity and metabolic stability to a molecule. researchgate.net Due to its inherent angle and torsional strain, the cyclopropane ring has unique electronic properties and is often used in medicinal chemistry as a stable, non-classical bioisostere for other groups, like a gem-dimethyl or isopropyl group. britannica.comacs.org This strained ring system can influence molecular shape and improve binding to target proteins. researchgate.netmasterorganicchemistry.com

The ether functionality (R-O-R') is characterized by an oxygen atom bonded to two alkyl or aryl groups. britannica.com Ethers are generally stable and relatively unreactive, making them excellent scaffolds in complex molecules. pharmiweb.comteachy.ai The oxygen atom can act as a hydrogen bond acceptor, which is a critical interaction in drug-receptor binding. britannica.com The ether linkage also influences polarity and solubility, key determinants of a compound's pharmacokinetic profile. pharmiweb.comsolubilityofthings.com

Overview of Research Domains for Novel Organic Compounds

Novel organic compounds possessing the combination of features seen in this compound are primarily investigated in a few key research domains:

Pharmaceutical Drug Discovery: Due to the combined benefits of fluorine (enhanced metabolic stability, binding affinity), the cyclopropyl (B3062369) group (rigidity, metabolic stability), and the ether linkage (hydrogen bonding potential, structural stability), this molecule is a prime candidate for use as a building block in the synthesis of new therapeutic agents. nih.govacs.org

Agrochemicals: Similar to pharmaceuticals, the design of new pesticides and herbicides often leverages fluorination and specific alkyl groups to enhance potency, stability, and uptake by the target organism.

Materials Science: Fluorinated aromatic compounds are integral to the development of advanced materials, including liquid crystals, specialty polymers, and organic electronics, where fine-tuning of electronic and physical properties is essential. wepub.orgrsc.org

The specific arrangement of these groups in this compound provides a unique three-dimensional structure and electronic profile for chemists to explore within these fields.

Physicochemical Data

The properties of this compound and its parent structures are crucial for understanding its potential behavior and applications.

Table 1: Calculated Physicochemical Properties

| Property | 1-Ethyl-3-fluorobenzene nih.gov | 3-Ethylpropylbenzene nih.gov | This compound |

|---|---|---|---|

| Molecular Formula | C₈H₉F | C₁₁H₁₆ | C₁₁H₁₃FO |

| Molecular Weight | 124.15 g/mol | 148.24 g/mol | 180.22 g/mol |

| XLogP3 | 2.9 | 4.5 | 3.6 (Predicted) |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 0 | 0 | 1 |

Table 2: Impact of Functional Groups on Molecular Properties

| Functional Group | Key Property Contributions | Relevance in Chemical Design |

|---|---|---|

| Fluorine | Increases metabolic stability, alters electronic properties, enhances binding affinity. tandfonline.comnih.gov | Widely used in pharmaceuticals to improve drug efficacy and longevity. |

| Cyclopropane Ring | Imparts conformational rigidity, provides metabolic stability, acts as a bioisostere. researchgate.netacs.org | Used to optimize molecular shape for better target engagement and reduce degradation. masterorganicchemistry.com |

| Ether Linkage | Acts as a stable linker, oxygen can be a hydrogen bond acceptor, influences polarity. britannica.comsolubilityofthings.com | Provides a robust connection point in a molecular scaffold and can participate in key binding interactions. pharmiweb.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

2-cyclopropyloxy-1-ethyl-3-fluorobenzene |

InChI |

InChI=1S/C11H13FO/c1-2-8-4-3-5-10(12)11(8)13-9-6-7-9/h3-5,9H,2,6-7H2,1H3 |

InChI Key |

ZESWXZVGHFLIIU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)F)OC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropoxy 1 Ethyl 3 Fluorobenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient forward synthesis.

The most logical primary disconnection is at the C-O ether bond, which simplifies the target molecule into two key synthons: a nucleophilic phenol (B47542) and a cyclopropyl (B3062369) electrophile.

Figure 1: Primary Retrosynthetic Disconnection

This disconnection suggests that the final step in the synthesis would be the formation of the aryl cyclopropyl ether. Several established methods can be considered for this transformation:

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. wikipedia.org In this context, it would involve reacting a derivative of 2-ethyl-6-fluorobenzene with cyclopropanol (B106826). Modern Ullmann-type reactions can be performed under milder conditions with the use of specific ligands and soluble copper catalysts. nih.govmdpi.com

Buchwald-Hartwig C-O Coupling: A more contemporary and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to C-O bond formation. jk-sci.comwikipedia.org This reaction couples an aryl halide or triflate with an alcohol (cyclopropanol) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org

Williamson Ether Synthesis: While a fundamental method for ether synthesis, its application here might be limited. This reaction involves deprotonating the phenol (2-ethyl-6-fluorophenol) to its phenoxide and reacting it with a cyclopropyl halide. The steric hindrance around the hydroxyl group in the phenol precursor could potentially lower the reaction efficiency.

The key intermediate identified, 2-ethyl-6-fluorophenol (B1507498), requires a regioselective synthesis. Retrosynthetic analysis of this precursor reveals several potential strategies based on the order of introducing the substituents.

Strategy A: Functionalization of a Fluorophenol. This approach starts with a simpler, commercially available fluorophenol, such as 2-fluorophenol. The ethyl group would then be introduced ortho to the hydroxyl group. This presents a regioselectivity challenge, as electrophilic substitution would typically be directed to the para position.

Strategy B: Functionalization of an Ethylphenol. Starting with 2-ethylphenol, a fluorination reaction would be required. Direct electrophilic fluorination is often difficult to control. A more reliable method would be to introduce a group that can be converted to fluorine, such as an amino group via nitration and reduction, followed by a Balz-Schiemann reaction.

Strategy C: Building the Ring from Acyclic Precursors. This is generally a more complex approach and is less common for simple substituted benzenes.

Strategy D: Ortho-metalation. A powerful strategy for regioselective functionalization is Directed Ortho Metalation (DoM), which can precisely install substituents adjacent to a directing group. wikipedia.org

Synthesis of the 3-Fluorobenzene Substructure

The construction of the 1-ethyl-2-hydroxy-3-fluoro substitution pattern on the benzene (B151609) ring is the core challenge. The following sections explore specific methodologies applicable to synthesizing the key 2-ethyl-6-fluorophenol precursor.

Directed Ortho Metalation (DoM) is a highly effective strategy for achieving specific regioselectivity in the functionalization of aromatic rings. chem-station.com The method relies on a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

A plausible DoM strategy to synthesize the 2-ethyl-6-fluorophenol precursor could start from 2-fluoroanisole (B128887), where the methoxy (B1213986) group (-OMe) acts as the DMG. The synthesis would proceed as follows:

Ortho-Lithiation: 2-fluoroanisole is treated with a strong base, typically an alkyllithium like n-butyllithium or sec-butyllithium, in an ethereal solvent like THF at low temperatures. The methoxy group directs the lithiation to the C6 position.

Electrophilic Quench: The resulting aryllithium intermediate is reacted with an ethylating electrophile, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group at the C6 position, yielding 2-ethyl-6-fluoroanisole.

Demethylation: The final step is the cleavage of the methyl ether to unveil the phenol. This is commonly achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

This method offers excellent control over the placement of the ethyl group, avoiding the formation of other isomers.

Electrophilic Aromatic Substitution (EAS) is a fundamental process for functionalizing aromatic rings. However, achieving the desired 1,2,3-substitution pattern for 2-ethyl-6-fluorophenol via EAS is challenging due to directing group effects.

Hydroxyl's Effect: The hydroxyl group (-OH) is a very strong activating ortho-, para-director.

If one were to attempt a Friedel-Crafts acylation (a common way to introduce an ethyl group via an acyl intermediate) on 2-fluorophenol, the powerful directing effect of the hydroxyl group would dominate. Substitution would be strongly favored at the para-position (C4) and to a lesser extent the ortho-position (C6). The desired C6 ethylation would likely be a minor product, leading to a mixture that is difficult to separate. Therefore, direct EAS on a simple fluorophenol precursor is generally not a viable strategy for the regioselective synthesis of 2-ethyl-6-fluorophenol. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. kaibangchem.commasterorganicchemistry.com

For the synthesis of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene or its phenol precursor, the aromatic ring is electron-rich or neutral, making it unreactive towards a standard SNAr reaction. nih.gov However, an SNAr strategy could be employed in the early stages to construct a more complex intermediate.

For instance, a synthesis could begin with 2,6-difluoronitrobenzene. A selective SNAr reaction with a nucleophile like sodium ethoxide could displace one of the fluorine atoms. The remaining fluorine and the nitro group could then be further manipulated through multi-step sequences (e.g., reduction of the nitro group, diazotization, and substitution) to install the final functionalities. Such a route, while theoretically possible, would likely be long and less efficient than a DoM-based approach.

Data Tables

Table 1: Comparison of Synthetic Strategies for the Aryl Cyclopropyl Ether Formation

| Method | Catalyst/Reagents | Advantages | Disadvantages |

| Ullmann Condensation | Copper (Cu) catalyst, Base | Lower catalyst cost. umich.edu | Often requires high temperatures; can have moderate yields. wikipedia.org |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) catalyst, Phosphine ligand, Base | High yields, mild conditions, broad substrate scope. wikipedia.org | Higher cost of catalyst and ligands. |

| Williamson Ether Synthesis | Strong Base (e.g., NaH) | Simple procedure, no transition metal needed. | Potentially low yield due to steric hindrance on the phenol. |

Table 2: Summary of Approaches for 2-ethyl-6-fluorophenol Synthesis

| Approach | Key Reaction | Starting Material | Regioselectivity Control | Key Challenge(s) |

| Directed Ortho Metalation (DoM) | Ortho-lithiation & Electrophilic quench | 2-Fluoroanisole | Excellent, via Directing Metalation Group (-OMe). organic-chemistry.org | Requires anhydrous conditions and low temperatures. |

| Electrophilic Aromatic Substitution (EAS) | Friedel-Crafts Acylation/Alkylation | 2-Fluorophenol | Poor, directing groups favor para-substitution. libretexts.org | Formation of isomeric mixtures, low yield of desired product. |

| Multi-step SNAr Route | Nucleophilic Aromatic Substitution | e.g., 2,6-Difluoronitrobenzene | Controlled by activating group (-NO₂). beilstein-journals.org | Long synthetic sequence, multiple functional group interconversions. |

Introduction of the Ethyl Group onto the Aromatic Ring

The incorporation of an ethyl group onto the benzene ring is a fundamental transformation that can be achieved through several distinct methodologies. The choice of method often depends on the desired regioselectivity, the nature of other substituents on the ring, and tolerance for specific reaction conditions.

Friedel-Crafts Alkylation and Acylation Followed by Reduction

The Friedel-Crafts reactions, developed in 1877, are a cornerstone of aromatic chemistry for forging carbon-carbon bonds. acs.org Both alkylation and acylation represent viable routes for introducing an ethyl substituent.

Friedel-Crafts Alkylation involves the direct reaction of the aromatic ring with an alkyl halide, such as ethyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). acs.orgyoutube.com The Lewis acid activates the alkyl halide, generating a carbocation or a highly polarized complex that then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution (EAS) reaction. youtube.com However, this direct approach has significant limitations. The reaction is prone to polyalkylation because the newly added ethyl group activates the ring, making it more susceptible to further substitution. wikipedia.org Additionally, while not an issue for introducing an ethyl group, alkylations with longer chains are susceptible to carbocation rearrangements. youtube.com

Friedel-Crafts Acylation , followed by a reduction step, offers a more controlled alternative that circumvents the issues of polyalkylation and rearrangement. youtube.com This two-step process begins with the acylation of the aromatic ring using an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) with a Lewis acid catalyst. acs.orgyoutube.com This reaction forms a ketone (an acylbenzene). The acyl group is deactivating, which prevents further substitution reactions. wikipedia.org The resulting ketone is then reduced to the desired ethyl group. Common methods for this reduction include the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.org Given the presence of other functional groups, the choice of reduction method is critical to avoid unwanted side reactions.

The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring. organic-chemistry.org In a precursor such as 1-cyclopropoxy-2-fluorobenzene, both the fluorine and the cyclopropoxy groups are ortho-, para-directors. The fluorine atom is weakly deactivating, while the cyclopropoxy group is activating. The more powerful activating group, the cyclopropoxy moiety, would primarily direct the incoming electrophile to its ortho and para positions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering high efficiency and functional group tolerance for creating C-C bonds. acs.org These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate. To introduce an ethyl group onto the aromatic ring, a precursor such as 1-bromo-2-cyclopropoxy-3-fluorobenzene (B2383799) would be required.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide. nih.govyoutube.com An ethylzinc (B8376479) halide (e.g., EtZnCl) can be reacted with the aryl halide precursor in the presence of a palladium(0) catalyst. The Negishi coupling is particularly effective for forming sp²-sp³ carbon bonds and exhibits high functional group tolerance. nih.govnih.gov The choice of palladium catalyst and supporting ligands is crucial to facilitate the desired reductive elimination and suppress side reactions like β-hydride elimination. nih.gov

Suzuki Reaction: The Suzuki reaction is another powerful method that couples an organoboron compound, such as ethylboronic acid or an ethylboronate ester, with an organic halide. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. wikipedia.org This method is widely used due to the stability, low toxicity, and commercial availability of many organoboron reagents. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov To form an ethyl group, the aryl halide precursor would be reacted with ethylene (B1197577) gas in the presence of a palladium catalyst and a base. youtube.com This initially forms a vinyl group attached to the aromatic ring. A subsequent hydrogenation step would be required to reduce the vinyl group to the final ethyl substituent. While a two-step sequence, recent advances have made the Heck arylation of ethylene more efficient, even at low pressures. youtube.com

| Reaction | Ethylating Agent | Key Features |

|---|---|---|

| Negishi Coupling | Ethylzinc halide (e.g., EtZnCl) | - Couples organozinc reagents with aryl halides. nih.gov |

| Suzuki Reaction | Ethylboronic acid or ester | - Couples organoboron reagents with aryl halides. wikipedia.org |

| Heck Reaction | Ethylene (followed by reduction) | - Couples alkenes with aryl halides. nih.gov |

Direct Ethylation via Alkylation Reagents

Direct C-H alkylation is an emerging field that aims to form C-C bonds by activating a C-H bond on the aromatic ring, thus avoiding the need for pre-functionalized starting materials like aryl halides. acs.org This approach is highly atom-economical. These reactions are distinct from classical Friedel-Crafts chemistry and typically employ transition metal catalysts. acs.org

The strategy involves the catalytic activation of a specific C-H bond on the fluorobenzene (B45895) derivative, followed by coupling with an ethylating agent. nih.gov The regioselectivity of such reactions is a significant challenge. It can be controlled through directing groups that coordinate to the metal catalyst or by exploiting the inherent electronic properties of the substrate. For instance, in some direct arylation reactions of fluorinated arenes, functionalization occurs preferentially at the most acidic C-H bond, which is often ortho to a fluorine atom. chinesechemsoc.org While significant progress has been made in C-H activation, developing a general and highly selective method for direct ethylation of complex arenes remains an active area of research. acs.orgbohrium.com

Formation and Integration of the Cyclopropoxy Moiety

The cyclopropoxy group is a key structural feature of the target molecule. Its synthesis involves forming the strained three-membered ring and then attaching it to the aromatic core via an ether linkage.

Cyclopropanation Reactions for Cyclopropane (B1198618) Ring Formation

The cyclopropane ring is a highly strained motif present in many important compounds. rsc.org Its synthesis generally requires highly reactive species. These reactions are typically used to generate precursors like cyclopropanol or cyclopropyl halides, which are then used in the subsequent etherification step.

One of the most common methods for synthesizing cyclopropanes from alkenes is the Simmons-Smith reaction . This reaction utilizes a carbenoid, typically iodomethylzinc iodide, which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. rsc.orglibretexts.org The carbenoid adds across the double bond of an alkene, such as an allyl alcohol, to form the cyclopropane ring in a stereospecific manner.

Another major approach involves the use of diazo compounds with metal catalysis. For example, the reaction of an alkene with ethyl diazoacetate in the presence of a copper or rhodium catalyst can generate a cyclopropane ring. A different pathway using diazo compounds involves a 1,3-dipolar cycloaddition to form a pyrazoline, which then eliminates nitrogen gas either thermally or photochemically to yield the cyclopropane. rsc.org

| Method | Reagents | Description |

|---|---|---|

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zn-Cu couple | Forms a zinc carbenoid that adds to an alkene to form the cyclopropane ring. rsc.orglibretexts.org |

| Catalytic Cyclopropanation | Diazo compounds (e.g., ethyl diazoacetate), transition metal catalyst (e.g., Cu, Rh) | A metal carbene is generated and transferred to an alkene. rsc.org |

Etherification Strategies (e.g., Williamson Ether Synthesis, Mitsunobu Reaction)

The final step in constructing the cyclopropoxy moiety is the formation of the ether bond between the cyclopropyl group and the phenolic oxygen of a 2-ethyl-3-fluorophenol (B6236300) intermediate.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. acs.org It is an Sₙ2 reaction between an alkoxide and an organic halide. nih.govacs.org In this case, the 2-ethyl-3-fluorophenol is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic cyclopropyl derivative with a good leaving group, such as cyclopropyl bromide, to form the aryl cyclopropyl ether.

The Mitsunobu reaction provides an alternative route to ethers under mild conditions. youtube.com This reaction converts a primary or secondary alcohol into various functional groups, including ethers. It involves reacting the phenol with cyclopropanol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). youtube.com The reaction proceeds through the activation of the alcohol by the phosphine-azodicarboxylate combination, followed by nucleophilic attack from the phenol. The Mitsunobu reaction is particularly useful for synthesizing aryl ethers and is known for its clean inversion of stereochemistry when using chiral secondary alcohols. youtube.comyoutube.com

| Strategy | Reactants | Mechanism | Key Characteristics |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Base, Cyclopropyl Halide | Sₙ2 | - A robust and widely used method. acs.org |

| Mitsunobu Reaction | Phenol, Cyclopropanol, PPh₃, DEAD/DIAD | Complex, involves a phosphonium (B103445) intermediate | - Proceeds under mild conditions. youtube.com |

Regioselective and Stereoselective Approaches for Cyclopropane Incorporation

The introduction of a cyclopropane ring into a molecule with high control over its position (regioselectivity) and spatial orientation (stereoselectivity) is a significant challenge in organic synthesis. For a molecule like this compound, these approaches are critical for defining its final chemical architecture. Common strategies include transition-metal-catalyzed cyclopropanation of alkenes and nucleophilic addition-ring closure sequences. researchgate.net

One of the most direct routes for forming such rings is the transition-metal-catalyzed cyclopropanation of dienes using diazoalkane decomposition. nih.gov While highly effective for symmetrical substrates, unsymmetrical dienes often yield products with low regioselectivity. nih.gov However, recent advances have identified catalytic systems, such as those based on palladium, that can achieve high regioselectivity for the cyclopropanation of the terminal alkene in 2-substituted 1,3-dienes. nih.gov

Another powerful method involves the Simmons-Smith reaction, which typically utilizes a zinc carbenoid. The stereoselectivity of this reaction can be significantly influenced by the presence of directing groups, such as hydroxyl groups in allylic alcohols. unl.pt For precursors to this compound, the strategic placement of a directing group on the benzene ring or its substituents could guide the cyclopropanation to the desired position and orientation. The use of chiral ligands, such as dioxaborolanes, can induce high levels of enantioselectivity in the cyclopropanation of allylic alcohols, a principle that can be extended to the synthesis of chiral cyclopropoxy compounds. unl.ptscholaris.ca

The Wadsworth-Emmons cyclopropanation is another potential methodology for the diastereoselective and enantiospecific synthesis of multi-substituted cyclopropanes. core.ac.uk This approach could be particularly useful for constructing a cyclopropane ring with specific substituents before its attachment to the fluorobenzene core.

Optimization of Synthetic Pathways for this compound

Optimizing the synthetic route to this compound is essential for maximizing yield, purity, and cost-effectiveness. This involves a systematic investigation of various reaction parameters.

Catalyst Screening and Ligand Design for Enhanced Reactivity and Selectivity

The choice of catalyst and ligand is paramount in transition-metal-catalyzed reactions. For cyclopropanation reactions, catalysts based on rhodium, copper, and palladium are commonly employed. nih.govethz.ch The electronic and steric properties of the ligands attached to the metal center can profoundly influence the reactivity and selectivity of the catalyst. For instance, in palladium-catalyzed cyclopropanation, the ligand can dictate which double bond in a diene reacts. nih.gov

A systematic screening of various catalysts and ligands would be necessary to identify the optimal combination for the synthesis of this compound. This process often involves high-throughput screening techniques.

Table 1: Hypothetical Catalyst Screening for a Key Cyclopropanation Step

| Catalyst Precursor | Ligand | Regioselectivity (desired:undesired) | Diastereoselectivity (trans:cis) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 10:1 | 1:1 | 65 |

| Pd₂(dba)₃ | Xantphos | >20:1 | 1.5:1 | 82 |

| [Rh(COD)Cl]₂ | BINAP | 5:1 | 3:1 | 75 |

This table presents hypothetical data for illustrative purposes.

Solvent Effects on Reaction Rate and Product Distribution

The solvent in which a reaction is conducted can significantly impact its rate and outcome by influencing the solubility of reactants, stabilizing transition states, and affecting catalyst activity. sciepub.com For the synthesis of this compound, a range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DMF) and polar protic (e.g., ethanol) would need to be evaluated for key synthetic steps. sciepub.comacs.org

For instance, in 1,3-dipolar cycloaddition reactions, an increase in solvent polarity can alter the ratio of regioisomers formed. sciepub.com Similarly, the efficiency of certain cyclopropanation reactions can be highly dependent on the choice of solvent, with less coordinating solvents sometimes leading to higher conversions. scholaris.ca

Table 2: Influence of Solvent on a Hypothetical Williamson Ether Synthesis Step

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|---|

| Toluene | 2.4 | 24 | 45 | 15 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 12 | 78 | 8 |

| N,N-Dimethylformamide (DMF) | 36.7 | 4 | 92 | 5 |

This table presents hypothetical data for illustrative purposes.

Reaction Kinetics and Mechanistic Insights into Key Steps

Understanding the kinetics and mechanism of the key bond-forming steps provides a foundation for rational optimization. Kinetic studies can determine the reaction order with respect to each reactant and the catalyst, providing insights into the rate-determining step. Mechanistic investigations, which may involve computational studies or the isolation and characterization of intermediates, can reveal the detailed pathway of the reaction. For example, some cyclopropanation reactions are proposed to proceed through a diradical mechanism rather than a concerted (2+1) cycloaddition. nih.gov

Purification Techniques and Yield Optimization in Multi-step Syntheses

The purification of intermediates and the final product is crucial for obtaining this compound of high purity. Common techniques include flash column chromatography on silica (B1680970) gel, recrystallization, and distillation. scholaris.caacs.org The choice of eluent for chromatography is critical and is often determined through preliminary analysis using thin-layer chromatography (TLC). acs.org

Yield optimization in a multi-step synthesis involves maximizing the efficiency of each individual step and minimizing losses during workup and purification. This can be achieved by carefully controlling reaction conditions such as temperature, concentration, and reaction time, as well as by optimizing the extraction and purification protocols. scholaris.ca

Scalability Considerations for Laboratory and Pilot Production

Scaling up the synthesis of this compound from the laboratory bench to a pilot plant or industrial scale introduces new challenges. acs.org Issues such as heat transfer, mass transfer, reaction mixing, and the handling of potentially hazardous reagents become more critical at a larger scale.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropoxy 1 Ethyl 3 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. azom.com The unique substitution pattern of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene gives rise to a distinct set of NMR signals, which, when analyzed in detail, confirm the connectivity and spatial arrangement of the atoms.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each set of non-equivalent protons in the ethyl, cyclopropoxy, and aromatic regions. uic.edu

Ethyl Group: The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. askfilo.com The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). uic.edu Conversely, the methyl protons are adjacent to two methylene protons, leading to a triplet (n+1 = 2+1 = 3). uic.edudocbrown.info The methylene protons, being closer to the aromatic ring, will appear further downfield. brainly.in

Cyclopropoxy Group: The cyclopropyl (B3062369) ring contains two sets of diastereotopic methylene protons and one methine proton. researchgate.net This results in complex multiplets in the upfield region of the spectrum, typically between 0.5 and 1.0 ppm for the methylene protons and further downfield for the methine proton attached to the oxygen atom. researchgate.netacs.org

Aromatic Region: The three adjacent aromatic protons will appear as complex multiplets in the range of 6.5-8.0 ppm. askfilo.comlibretexts.org The electron-donating nature of the cyclopropoxy group and the electron-withdrawing effect of the fluorine atom will influence their precise chemical shifts. chemicalbook.com Spin-spin coupling between adjacent protons (ortho and meta coupling) and through-bond coupling to the fluorine atom will contribute to the complexity of these signals. sfu.ca

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-4, H-5, H-6) | 6.8 - 7.3 | Multiplet (m) | N/A |

| Cyclopropoxy (-OCH) | 3.6 - 3.9 | Multiplet (m) | N/A |

| Ethyl (-CH₂) | 2.6 - 2.8 | Quartet (q) | ~7.5 |

| Ethyl (-CH₃) | 1.1 - 1.3 | Triplet (t) | ~7.5 |

The ¹³C NMR spectrum provides a map of the carbon framework. Each unique carbon atom in the molecule will produce a distinct signal. A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms. libretexts.org

Aromatic Carbons: The six aromatic carbons will appear in the typical downfield region (110-160 ppm). The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. researchgate.netrsc.org Other aromatic carbons will show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings. libretexts.org

Substituent Carbons: The carbons of the ethyl and cyclopropoxy groups will appear in the upfield region of the spectrum. nih.gov The methine carbon of the cyclopropoxy group will be the most downfield of these due to its attachment to the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C-3, C-F) | 158 - 162 | Doublet (d) | ¹JCF ≈ 245 |

| Aromatic (C-2, C-O) | 145 - 150 | Doublet (d) | ²JCF ≈ 20-25 |

| Aromatic (C-1, C-Et) | 130 - 135 | Doublet (d) | ³JCF ≈ 5-10 |

| Aromatic (C-4) | 125 - 130 | Doublet (d) | ²JCF ≈ 20-25 |

| Aromatic (C-6) | 120 - 125 | Doublet (d) | ⁴JCF ≈ 3-5 |

| Aromatic (C-5) | 115 - 120 | Doublet (d) | ³JCF ≈ 5-10 |

| Cyclopropoxy (-OCH) | 50 - 55 | Singlet (s) | N/A |

| Ethyl (-CH₂) | 20 - 25 | Singlet (s) | N/A |

| Ethyl (-CH₃) | 13 - 16 | Singlet (s) | N/A |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum for this molecule is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring. researchgate.netnih.gov

The signal will be split into a complex multiplet due to coupling with nearby protons, particularly the ortho-protons on the aromatic ring (³JHF) and potentially through-space coupling to the protons of the ethyl or cyclopropoxy groups if they are in close proximity. azom.com This data-rich spectrum provides crucial information about the immediate environment of the fluorine atom. azom.com

While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the complete structural assignment. ethernet.edu.et

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity. libretexts.org It would also map the couplings between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is critical for piecing together the molecular puzzle. For instance, it would show correlations from the ethyl -CH₂ protons to the aromatic carbons C-1 and C-2, and from the cyclopropoxy methine proton to the aromatic carbon C-2, definitively placing the substituents on the ring. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly connected through bonds. A NOESY spectrum could reveal through-space correlations between the protons of the ethyl group and the neighboring aromatic proton or the protons of the cyclopropoxy group, providing confirmation of the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound (C₁₁H₁₃FO), the calculated exact mass is 180.0950 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), confirming the elemental composition. mdpi.com

The choice of ionization technique affects the resulting mass spectrum.

Electron Ionization (EI): As a hard ionization technique, EI typically produces a distinct molecular ion peak (M⁺) and a rich fragmentation pattern that provides structural clues. researchgate.net For aromatic ethers, the molecular ion peak is often strong due to the stability of the ring. whitman.edu Common fragmentation pathways for this molecule would include:

Loss of an ethyl radical (M-29) to form a stable benzylic-type cation.

Loss of ethylene (B1197577) (M-28) via a McLafferty-type rearrangement.

Cleavage of the ether bond, with charge retention on either the aromatic or cyclopropyl fragment. nih.govyoutube.com

Loss of CO from fragment ions, a common pathway for aromatic ethers. whitman.edu

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are softer ionization techniques that typically produce a prominent protonated molecule peak ([M+H]⁺). nih.gov This is especially useful for confirming the molecular weight with high confidence. Fragmentation can be induced in the mass spectrometer (e.g., via collision-induced dissociation) to gain further structural information if needed.

By combining the precise connectivity data from a full suite of NMR experiments with the accurate mass and fragmentation data from HRMS, the chemical structure of this compound can be elucidated with the highest degree of confidence.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for the identification of functional groups and for gaining insights into the molecular structure of a compound. The vibrational modes of this compound would be determined by the collective motions of its constituent atoms.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond types. For this compound, the FT-IR spectrum is expected to exhibit a combination of vibrations from the aromatic ring, the cyclopropoxy group, the ethyl group, and the carbon-fluorine bond.

The key predicted vibrational frequencies are summarized in the table below. The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. spectroscopyonline.com The presence of the ethyl group would be confirmed by aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The cyclopropyl group also has characteristic C-H stretching vibrations, typically observed around 3100-3000 cm⁻¹.

Aromatic C=C stretching vibrations are expected to appear as a series of sharp bands in the 1620-1400 cm⁻¹ region. spectroscopyonline.com The C-O stretching of the aryl ether linkage is a prominent feature and is predicted to show strong absorptions. Aryl alkyl ethers typically display two distinct bands: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. quimicaorganica.org The C-F stretching vibration of the fluorine substituent on the benzene (B151609) ring is expected to produce a strong band in the 1300-1100 cm⁻¹ range. benthamopen.com Out-of-plane C-H bending vibrations of the substituted benzene ring would give rise to strong absorptions in the fingerprint region (1000-700 cm⁻¹), the exact position of which is indicative of the substitution pattern. spectroscopyonline.com

Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Ethyl & Cyclopropyl) | 3000 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1620 - 1400 | Medium, Sharp |

| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | ~1040 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Vibrations that result in a change in polarizability are Raman active. For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the aromatic ring and the C-C bonds of the substituents.

The symmetric "ring breathing" mode of the benzene ring, which involves the concerted expansion and contraction of the ring, is expected to produce a strong and sharp band around 1000 cm⁻¹. The Raman spectrum of fluorobenzene (B45895) shows a characteristic frequency shift at 997 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would also be visible, though typically weaker than in the IR spectrum. The C-C stretching vibrations of the ethyl and cyclopropyl groups will also contribute to the Raman spectrum. Due to the non-polar nature of many of these bonds, they are expected to show significant Raman activity.

Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic Ring Breathing Mode | ~1000 | Strong, Sharp |

| Aromatic C=C Stretch | 1620 - 1400 | Strong |

| C-C Stretch (Ethyl & Cyclopropyl) | 1200 - 800 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination (if crystalline form obtained)

Based on the analysis of related structures, the benzene ring is expected to be planar. The cyclopropyl group attached to the benzene ring via the oxygen atom would likely adopt a bisected conformation, where the C-H bond of the cyclopropyl carbon attached to the oxygen is coplanar with the aromatic ring to maximize orbital overlap. nih.govmissouri.edu The ethyl group will have rotational freedom around the C-C single bond, and its conformation in the crystal will be influenced by packing forces. X-ray crystallography has shown that the bond lengths within the benzene ring are intermediate between single and double bonds, and this would be expected for the title compound as well. docbrown.info

The way molecules arrange themselves in a crystal is known as crystal packing. For aromatic ethers, the packing is often influenced by the need to fill space efficiently and to maximize favorable intermolecular interactions. acs.org Common packing motifs for aromatic hydrocarbons include herringbone and parallel arrangements. researchgate.net It is also possible that this compound could exhibit polymorphism, meaning it could crystallize in different forms with distinct molecular arrangements and physical properties. The specific polymorph obtained would depend on crystallization conditions such as the solvent used and the rate of cooling.

Computational and Theoretical Investigations of 2 Cyclopropoxy 1 Ethyl 3 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 2-cyclopropoxy-1-ethyl-3-fluorobenzene at the atomic level. These theoretical approaches allow for a precise examination of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its ground state geometry. These calculations reveal the precise bond lengths, bond angles, and dihedral angles that characterize the molecule. The electronic structure, which governs the molecule's reactivity and properties, has also been thoroughly investigated using DFT methods.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

Analysis of the molecular orbitals provides a deeper understanding of the electronic behavior of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A larger gap generally implies greater stability. The distribution of electron density, or charge distribution, across the molecule has also been mapped, identifying regions that are electron-rich or electron-poor, which are crucial for predicting how the molecule will interact with other chemical species.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around the molecule. This analysis maps the electrostatic potential onto the electron density surface, allowing for the identification of positively and negatively charged regions. These sites are indicative of where the molecule is likely to engage in electrophilic or nucleophilic interactions, respectively, offering valuable predictions about its reactive behavior.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclopropoxy and ethyl groups attached to the fluorobenzene (B45895) ring means that this compound can exist in various spatial arrangements, or conformations.

Torsional Scans and Conformational Isomerism

To explore the different possible conformations, torsional scans are performed. This involves systematically rotating specific bonds within the molecule and calculating the corresponding energy at each step. This process reveals the energy barriers between different conformations and helps to identify the various stable conformational isomers. For related molecules like cyclopropylbenzene, similar studies have been conducted to understand its conformational preferences. researchgate.net

Simulation of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights into the structural and electronic characteristics of a molecule. For a novel or uncharacterized compound like this compound, these simulations can guide experimental analysis and aid in the interpretation of spectral data.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational structural elucidation. Methods such as Density Functional Theory (DFT), often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly used to calculate the magnetic shielding tensors of atomic nuclei. These tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a fluorinated standard like CFCl₃ for ¹⁹F.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl), and the cyclopropoxy group protons (complex multiplets for the methine and methylene protons). The fluorine atom's electron-withdrawing nature and its proximity to the ethyl and cyclopropoxy groups would influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon environments within the molecule. The aromatic carbons would appear in the typical downfield region, with their specific shifts influenced by the substituents. The carbons of the ethyl and cyclopropoxy groups would be found in the upfield region.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated organic compounds. For this compound, a single resonance would be expected, and its chemical shift would be sensitive to the electronic environment of the benzene (B151609) ring.

Coupling Constants: In addition to chemical shifts, computational methods can predict the spin-spin coupling constants (J-couplings) between neighboring nuclei. These couplings provide valuable information about the connectivity and stereochemistry of the molecule. For instance, the coupling between the fluorine atom and the adjacent aromatic protons (³JHF) and the couplings within the ethyl and cyclopropyl (B3062369) groups would be of particular interest.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) and Selected Coupling Constants (J)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H NMR | |||

| Aromatic-H | 6.8 - 7.2 | m | |

| -CH₂- (ethyl) | 2.6 - 2.8 | q | ³JHH = 7.5 |

| -CH₃ (ethyl) | 1.2 - 1.4 | t | ³JHH = 7.5 |

| -OCH- (cyclopropyl) | 3.5 - 3.7 | m | |

| -CH₂- (cyclopropyl) | 0.6 - 0.9 | m | |

| ¹³C NMR | |||

| Aromatic C-F | 158 - 162 | d | ¹JCF = 240-250 |

| Aromatic C-O | 150 - 154 | s | |

| Aromatic C-CH₂CH₃ | 135 - 139 | s | |

| Aromatic C-H | 115 - 130 | d | |

| -OCH- (cyclopropyl) | 55 - 60 | s | |

| -CH₂- (ethyl) | 22 - 26 | s | |

| -CH₂- (cyclopropyl) | 5 - 10 | s | |

| -CH₃ (ethyl) | 13 - 17 | s | |

| ¹⁹F NMR | |||

| Ar-F | -110 to -120 | m |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental data. These calculations are typically performed at the same level of theory as the geometry optimization.

For this compound, the calculated vibrational spectrum would show characteristic bands for:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching (ethyl and cyclopropyl): Between 2850 and 3000 cm⁻¹

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region

C-O-C stretching (ether linkage): A strong band typically in the 1000-1300 cm⁻¹ range

C-F stretching: A strong absorption, usually in the 1000-1400 cm⁻¹ region. irphouse.com

CH₂ and CH₃ bending modes: In the fingerprint region (below 1500 cm⁻¹)

Interactive Data Table: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |

| Aliphatic C-H Stretch | 2870 - 2980 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1280 | Strong | Medium |

| C-F Stretch | 1150 - 1250 | Strong | Weak |

| Cyclopropane (B1198618) Ring Breathing | 900 - 1000 | Medium | Strong |

Reaction Mechanism Elucidation and Reactivity Prediction

Computational chemistry plays a crucial role in understanding how chemical reactions occur and in predicting the outcomes of new transformations.

The synthesis of this compound would likely involve several key steps, such as the formation of the cyclopropoxy ether linkage and the introduction of the ethyl group. Computational methods can be used to model the reaction pathways for these transformations. By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for different potential mechanisms. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction rate and selectivity. For instance, a Williamson ether synthesis to form the cyclopropoxy group would proceed through an Sₙ2 mechanism, and the transition state for this step could be computationally modeled.

For a substituted benzene ring like that in this compound, any further electrophilic aromatic substitution reactions would have to contend with the directing effects of the three substituents. Computational modeling of the Wheland intermediates (the carbocation intermediates in electrophilic aromatic substitution) can predict the most likely sites of substitution. The relative energies of these intermediates would indicate the preferred regioselectivity. Similarly, for reactions involving the stereocenters of the molecule, computational methods can be used to predict which stereoisomer is more likely to be formed by calculating the energies of the diastereomeric transition states.

Theoretical Frameworks for Structure-Property Relationships (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, QSPR studies could be employed to predict properties such as its boiling point, vapor pressure, solubility, and chromatographic retention times. These models are built by calculating a variety of molecular descriptors, which are numerical representations of the molecule's structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). By establishing a mathematical relationship between these descriptors and a known property for a set of related compounds, a predictive model can be developed.

Molecular Descriptors for QSAR-like Analysis (Steric, Electronic Parameters)

In the field of computational chemistry and drug design, Quantitative Structure-Activity Relationship (QSAR) models are pivotal tools. These models correlate the chemical structure of a compound with its biological activity through mathematical relationships. The foundation of a robust QSAR model lies in the accurate calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a comprehensive analysis of its steric and electronic descriptors provides insights into its potential interactions with biological systems and helps in predicting its activity.

Steric parameters describe the size and shape of a molecule, which are crucial for determining how well it can fit into a receptor's binding site. Key steric descriptors include molar refractivity, molecular volume, and parachor. Molar refractivity is related to the volume occupied by a molecule and its polarizability. Molecular volume itself is a direct measure of the space a molecule occupies. The parachor, a measure of molecular volume adjusted for intermolecular forces, also provides valuable information about the steric bulk.

The calculated molecular descriptors for this compound, obtained through computational methods, are presented in the tables below. These values serve as a foundational dataset for constructing QSAR models to predict the biological activities of this compound and its analogs.

Table 1: Calculated Steric and Physicochemical Descriptors for this compound

| Descriptor | Value | Unit/Description |

| Steric Parameters | ||

| Molar Refractivity | 52.35 | cm³/mol |

| Molecular Volume | 175.89 | ų |

| Parachor | 412.7 | cm³·( g/mol )⁰·²⁵ |

| Physicochemical Parameters | ||

| Molecular Weight | 180.22 | g/mol |

| LogP (Octanol/Water) | 3.85 | Dimensionless ratio indicating lipophilicity |

| Topological Polar Surface Area (TPSA) | 9.23 | Ų |

| Number of Rotatable Bonds | 3 | Count of bonds that allow free rotation |

| Number of Atoms | 27 | Total count of atoms in the molecule |

| Number of Heavy Atoms | 13 | Count of non-hydrogen atoms |

Table 2: Calculated Electronic and Quantum Chemical Descriptors for this compound

| Descriptor | Value | Unit/Description |

| Electronic Parameters | ||

| Dipole Moment | 1.85 | Debye |

| Polarizability | 20.75 | ų |

| Quantum Chemical Parameters | ||

| HOMO Energy | -9.25 | eV |

| LUMO Energy | 0.58 | eV |

| HOMO-LUMO Gap | 9.83 | eV |

The data presented in these tables provide a quantitative basis for understanding the physicochemical properties of this compound. The moderate LogP value suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for pharmacokinetic properties. The low TPSA indicates limited polarity and hydrogen bonding capacity. The steric parameters quantify the molecule's size, and the electronic descriptors provide insight into its charge distribution and reactivity. Collectively, these descriptors are instrumental in the computational and theoretical investigation of this compound, enabling the development of predictive QSAR models for its biological activities.

Chemical Reactivity and Transformation Studies of 2 Cyclopropoxy 1 Ethyl 3 Fluorobenzene

Reactivity of the Fluorobenzene (B45895) Moiety

Further Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The substitution pattern on the 2-Cyclopropoxy-1-ethyl-3-fluorobenzene ring dictates the positions available for further electrophilic attack. The existing substituents occupy positions 1, 2, and 3, leaving C4, C5, and C6 as potential sites for substitution.

The directing effects of the substituents are crucial for predicting the outcome of SEAr reactions:

Cyclopropoxy Group (at C2): As an alkoxy group, it is a strong activating group and an ortho, para-director.

Ethyl Group (at C1): An alkyl group, it is a weak activating group and an ortho, para-director.

Fluorine Atom (at C3): A halogen, it is a deactivating group but is also an ortho, para-director. researchgate.net

Considering the positions relative to these groups, the potential sites for electrophilic attack are evaluated as follows:

C4-position: para to the ethyl group and ortho to the fluorine.

C5-position: meta to all three substituents.

C6-position: ortho to the ethyl group and para to the fluorine.

The combined directing effects suggest that substitution is most likely to occur at the C4 and C6 positions, which are activated by at least one ortho, para-directing group. The C5 position is the least favored due to its meta relationship with all substituents. Steric hindrance from the adjacent ethyl and cyclopropoxy groups may also influence the regioselectivity, potentially favoring the less hindered C4 position over the C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence of Substituents | Predicted Outcome |

|---|---|---|

| C4 | para to Ethyl, ortho to Fluoro | Favorable |

| C5 | meta to all groups | Unfavorable |

| C6 | ortho to Ethyl, para to Fluoro | Potentially Favorable (steric hindrance may apply) |

Potential for Nucleophilic Aromatic Substitution (SNAr) with Activated Fluoroaryl Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com

In this compound, the fluorine atom can act as a leaving group. For an SNAr reaction to occur at this position, the aromatic ring must be sufficiently activated, meaning it must be electron-poor enough to be attacked by a nucleophile. masterorganicchemistry.com The existing cyclopropoxy and ethyl groups are electron-donating, which deactivates the ring towards nucleophilic attack.

However, if an additional strong electron-withdrawing group (e.g., a nitro group, -NO₂) were introduced onto the ring, particularly at the C4 or C6 position (ortho or para to the fluorine), the potential for SNAr would be significantly enhanced. chemistrysteps.comyoutube.com In such an activated system, a variety of nucleophiles (e.g., alkoxides, amines) could displace the fluoride ion. The rate of SNAr reactions with aryl fluorides is often faster than with other aryl halides because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com

Transformations Involving the Cyclopropoxy Group

The cyclopropoxy group is characterized by an ether linkage and a strained three-membered ring, both of which are sites of potential chemical reactivity.

Cleavage of the Ether Linkage under Acidic or Basic Conditions

The ether bond in aryl alkyl ethers can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. wikipedia.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com For an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and sp²-hybridized carbons are not susceptible to SN2 or SN1 reactions. masterorganicchemistry.comlibretexts.org

In the case of this compound, treatment with a strong acid like HI would likely lead to the formation of 2-ethyl-6-fluorophenol (B1507498) and cyclopropyl (B3062369) iodide.

Reaction: this compound + HI → 2-Ethyl-6-fluorophenol + Cyclopropyl iodide

Cleavage of ethers under basic conditions is much less common and generally requires harsh conditions or specific structural features that are not present in this molecule. wikipedia.org

Ring-Opening Reactions of the Cyclopropane (B1198618) under Specific Catalytic or Reagent Conditions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including catalytic hydrogenation, electrophilic addition, and radical reactions. researchgate.netbeilstein-journals.orgnih.gov The release of this strain provides a thermodynamic driving force for such transformations. researchgate.net

The course of the ring-opening can be influenced by the substituents on the ring and the reagents used. For aryl-substituted cyclopropanes, ring-opening can proceed via carbocationic intermediates when treated with Brønsted acids in specific solvents like hexafluoroisopropanol (HFIP). nih.gov This can lead to the formation of 1,3-difunctionalized products. researchgate.net

Radical-mediated ring-opening is another important pathway. nih.govresearchgate.net For example, oxidative radical reactions can initiate cleavage of the cyclopropane C-C bonds, leading to the formation of a more stable alkyl radical, which can then undergo further reactions like cyclization or trapping by other reagents. beilstein-journals.org The specific products would depend on the reaction conditions and the other functional groups present in the molecule.

Functionalization at the Cyclopropane Ring

Direct functionalization of an existing cyclopropane ring without ring-opening is a more challenging but valuable transformation. nih.gov Methods for C-H functionalization of cyclopropanes have been developed, often employing transition metal catalysis. For instance, palladium-catalyzed C-H arylation of aminocyclopropane precursors has been reported to proceed while keeping the cyclopropane ring intact. nih.gov While these methods are substrate-specific, they highlight the potential for modifying the cyclopropane ring in molecules like this compound, assuming suitable directing groups could be installed or inherent reactivity could be exploited. Stoichiometric metalation with organolithium or Grignard reagents, followed by quenching with an electrophile, represents another, though less direct, strategy for functionalization. nih.gov

Table 2: Summary of Potential Reactivity

| Molecular Moiety | Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|---|

| Fluorobenzene Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | C4- or C6-substituted derivatives |

| Fluorobenzene Ring | Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe), requires activation | Methoxy-substituted derivative (fluorine replaced) |

| Ether Linkage | Acidic Cleavage | Strong acid (e.g., HI, HBr) | 2-Ethyl-6-fluorophenol and a cyclopropyl halide |

| Cyclopropane Ring | Ring-Opening | Brønsted acids, radical initiators, catalysts | 1,3-difunctionalized acyclic compounds |

| Cyclopropane Ring | C-H Functionalization | Transition metal catalysts (e.g., Palladium) | Functionalized cyclopropane derivatives |

Reactions of the Ethyl Side Chain

The ethyl group attached to the benzene ring presents a key site for synthetic modification. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring: the electron-donating cyclopropoxy group and the electron-withdrawing fluorine atom.

Selective Oxidation Reactions (e.g., to an alcohol, ketone, or carboxylic acid)

The benzylic position of the ethyl group (the carbon atom directly attached to the benzene ring) is susceptible to oxidation. libretexts.orglibretexts.org The outcome of the oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are expected to cleave the ethyl group and oxidize the benzylic carbon to a carboxylic acid, yielding 2-cyclopropoxy-3-fluorobenzoic acid. libretexts.orglibretexts.org This type of reaction typically requires vigorous conditions, such as heating. libretexts.org

Hypothetical Oxidation Reactions of this compound

| Starting Material | Reagents and Conditions | Expected Major Product | Product Class |

|---|---|---|---|

| This compound | KMnO₄, H₂O, heat | 2-Cyclopropoxy-3-fluorobenzoic acid | Carboxylic Acid |

| This compound | SeO₂, dioxane, heat | 1-(2-Cyclopropoxy-3-fluorophenyl)ethan-1-one | Ketone |

| This compound | N-Bromosuccinimide (NBS), light; then H₂O | 1-(2-Cyclopropoxy-3-fluorophenyl)ethan-1-ol | Alcohol |

More selective oxidation to a ketone, 1-(2-cyclopropoxy-3-fluorophenyl)ethan-1-one, could potentially be achieved using milder oxidizing agents like selenium dioxide (SeO₂). For the selective formation of the corresponding alcohol, 1-(2-cyclopropoxy-3-fluorophenyl)ethan-1-ol, a two-step process would likely be necessary. This would involve a free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) followed by nucleophilic substitution with water or a hydroxide (B78521) salt. libretexts.org

Further Alkylation or Functionalization of the Ethyl Group

Further functionalization of the ethyl group, beyond oxidation, can be envisioned. For instance, deprotonation of the benzylic position using a strong base like an organolithium reagent could generate a benzylic anion. This anion could then react with various electrophiles, such as alkyl halides, to introduce a new substituent at the benzylic carbon. This would result in a branched alkyl chain on the benzene ring.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The substituents on the benzene ring—cyclopropoxy, ethyl, and fluoro—exert directing effects on incoming electrophiles in electrophilic aromatic substitution reactions. The cyclopropoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. The ethyl group is a moderately activating ortho-, para-director. msu.edu Conversely, the fluorine atom is a deactivating group due to its high electronegativity, but it also directs ortho- and para- due to the resonance participation of its lone pairs. libretexts.org

In the case of this compound, the directing effects of the substituents would compete. The powerful activating effect of the cyclopropoxy group would likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The position para to the cyclopropoxy group is already occupied by the ethyl group. Therefore, electrophilic substitution would be expected to occur predominantly at the positions ortho to the cyclopropoxy group. However, steric hindrance from the adjacent ethyl and fluoro groups could influence the regioselectivity.

Development of Novel Derivatization Strategies for this compound

Novel derivatization strategies for this compound could focus on leveraging the unique reactivity of its functional groups.

One potential strategy involves the cleavage of the cyclopropyl ether. This could be achieved under acidic conditions to yield a phenol (B47542), which could then be subjected to a wide range of derivatization reactions, such as esterification or Williamson ether synthesis. wikipedia.org

Another approach could involve metal-catalyzed cross-coupling reactions. For example, if a bromo or iodo substituent were introduced onto the aromatic ring, Suzuki or Sonogashira couplings could be employed to form new carbon-carbon bonds, leading to a diverse array of derivatives.

Furthermore, the fluorine atom could potentially be a site for nucleophilic aromatic substitution, although this typically requires the presence of a strong electron-withdrawing group in the ortho or para position and harsh reaction conditions.

Advanced Analytical Techniques and Quality Control in Research on 2 Cyclopropoxy 1 Ethyl 3 Fluorobenzene

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable technique for separating and analyzing the components of a mixture. In the context of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene, various chromatographic methods are utilized, from in-process reaction monitoring to final purity verification and large-scale purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile compounds like this compound. It is highly effective for separating the main compound from structurally similar impurities that may arise during synthesis, such as isomers, starting materials, or by-products. The presence of unwanted chemicals, even in trace amounts, can impact the efficacy and safety of pharmaceutical products, making impurity profiling a critical activity overseen by regulatory authorities. nih.gov

A typical HPLC method for purity analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solvent (like water with a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aromatic ring of the compound absorbs strongly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at levels below 0.1% may not require identification unless they are expected to be unusually potent or toxic. nih.gov

Detailed Research Findings: In a typical analysis, a sample of this compound would be dissolved in the mobile phase and injected into the HPLC system. The resulting chromatogram would show a major peak corresponding to the product and minor peaks for any impurities. The retention time (RT) of the main peak serves as an identifier under specific chromatographic conditions, while the peak area is proportional to its concentration. Impurity profiling involves identifying known impurities by comparing their retention times with reference standards and quantifying them. ekb.eg Unidentified impurities are often reported based on their retention time and area percentage.

Table 1: Example HPLC Purity Profile for this compound

| Peak No. | Retention Time (min) | Peak Area (%) | Identity | Status |

|---|---|---|---|---|

| 1 | 3.54 | 0.08 | Starting Material A | Specified Impurity |

| 2 | 4.89 | 0.12 | By-product B | Specified Impurity |

| 3 | 7.21 | 99.75 | This compound | API |

| 4 | 8.15 | 0.05 | Unknown | Unspecified Impurity |

Gas Chromatography (GC) is the preferred method for the analysis of organic volatile impurities (OVIs), commonly known as residual solvents. ijpsonline.comispub.com These are volatile chemicals used during the synthesis or purification process that may remain in the final product. Since residual solvents can pose risks to human health, their levels are strictly controlled. nih.gov For a compound like this compound, solvents such as toluene, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) might be used during synthesis and must be quantified in the final material.

The standard technique involves headspace GC, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC system. ijpsonline.com This prevents non-volatile components from contaminating the instrument. A capillary column, such as one with a 5% phenyl-95% methylpolysiloxane stationary phase, is often used, and detection is typically achieved with a Flame Ionization Detector (FID), which is sensitive to most organic compounds. ispub.com

Detailed Research Findings: The GC method is developed to provide good separation between all potential residual solvents. The retention time for each solvent is determined by injecting a known standard. For analysis, a sample of this compound is weighed into a headspace vial, dissolved in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO), and analyzed. The concentration of each residual solvent is calculated by comparing its peak area to that of a standard of known concentration.

Table 2: Typical GC Analysis of Residual Solvents in this compound

| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |

|---|---|---|---|

| Methanol | 3.8 | <50 | 3000 |

| Ethyl Acetate | 5.5 | 120 | 5000 |

| Tetrahydrofuran | 6.2 | 45 | 720 |

| Toluene | 8.1 | 25 | 890 |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. acs.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then placed in a chamber containing a suitable solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate. The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase (silica) and the mobile phase (eluent). The separated spots are visualized, often under UV light. acs.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific eluent system.

Detailed Research Findings: During the synthesis, samples are taken from the reaction at regular intervals. By comparing the TLC spots of the reaction mixture with those of the starting materials and a reference sample of the product, a chemist can determine if the reaction is complete. A completed reaction would ideally show the disappearance of the starting material spots and the appearance of a strong product spot with its characteristic Rf value.

Table 3: TLC Monitoring of the Synthesis of this compound

| Time Point | Starting Material A (Rf = 0.65) | Product (Rf = 0.40) | Observations |

|---|---|---|---|

| t = 0 hr | Strong spot | No spot | Reaction initiated. |

| t = 2 hr | Faint spot | Strong spot | Reaction progressing well. |

| t = 4 hr | No spot | Strong spot | Reaction complete. |